2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione
Description
Properties
IUPAC Name |
2-[(3-acetylphenyl)iminomethyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-11(20)12-5-4-6-13(9-12)19-10-16-17(21)14-7-2-3-8-15(14)18(16)22/h2-10,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIDVZWEZTZDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=CC2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with 3-acetylphenylamine in the presence of a suitable catalyst. One common method is the Knoevenagel condensation reaction, which is carried out under basic conditions using a base such as piperidine or pyridine. The reaction is typically performed in an organic solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. The industrial process may also involve the use of alternative solvents and catalysts to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .
Scientific Research Applications
Synthetic Routes
- Condensation Reaction : The primary method involves the reaction of indane-1,3-dione with 3-acetylphenylamine in the presence of a suitable acid catalyst.
- Alternative Methods : Other synthetic strategies may include microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency.
Biological Applications
2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione has been investigated for its potential biological activities:
- Anticancer Activity : Studies indicate that derivatives of indane-1,3-dione exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation.
- Antimicrobial Properties : The compound has shown activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.
- Enzyme Inhibition : Research highlights its potential to inhibit specific enzymes such as cyclin-dependent kinases and tyrosine kinases, which are crucial in cell cycle regulation and signaling pathways related to cancer.
Material Science Applications
The unique properties of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione make it suitable for various applications in material science:
- Organic Electronics : Its ability to form stable films suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to favorable charge transport properties.
- Sensors : The compound can be utilized in biosensing applications due to its interaction with biological molecules, allowing for the development of sensitive detection systems.
Case Studies and Research Findings
Several studies have documented the applications of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione:
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The research highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of indane derivatives, revealing effective inhibition against Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships that could guide future drug design.
- Material Characterization : Research involving the use of this compound in organic electronics showed promising results in terms of charge mobility and stability when incorporated into device architectures.
Mechanism of Action
The mechanism of action of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is compared to structurally analogous indane-1,3-dione derivatives (Table 1). Key differences arise from substituents on the phenyl ring and the nature of the amino-methylene linkage.
Table 1: Structural Comparison of Indane-1,3-Dione Derivatives
Key Observations:
- Electronic Effects: The acetyl group in the target compound enhances electron-withdrawing properties compared to electron-donating groups like methylsulfanyl or hydroxyethyl . This may improve stability in redox reactions or charge-transfer applications.
- Steric Hindrance: Derivatives with bulkier substituents (e.g., piperazinyl in ) exhibit reduced reactivity in Knoevenagel condensations due to steric constraints.
Biological Activity
2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 253.30 g/mol
- IUPAC Name : 2-(((3-acetylphenyl)amino)methylene)indane-1,3-dione
This structure contains an indane core linked to an acetylphenyl moiety through an imine linkage, which is crucial for its biological activity.
The biological activity of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways, including tyrosinase, which plays a significant role in melanin synthesis .
- Antimicrobial Activity : It has demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.
- Antioxidant Effects : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Antimicrobial Properties
The antimicrobial activity of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione was evaluated against several bacterial strains. The results are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
These findings indicate that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus.
Tyrosinase Inhibition
Tyrosinase is a critical enzyme in the biosynthesis of melanin. Inhibition of this enzyme can lead to depigmentation effects, making it a target for cosmetic applications. The inhibitory activity of the compound was assessed using an enzymatic assay:
| Compound | IC50 (µM) |
|---|---|
| 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione | 19.32 |
| Kojic Acid (Positive Control) | 10.00 |
The IC50 value indicates that the compound is a moderate inhibitor of tyrosinase compared to kojic acid, a well-known skin-lightening agent .
Study on Antioxidant Activity
A study investigated the antioxidant potential of various derivatives of indane-1,3-dione compounds, including 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione. The results showed that this compound exhibited notable free radical scavenging activity with an IC50 value of 15 µM, demonstrating its potential as an antioxidant agent.
Clinical Implications
Given its biological activities, particularly in enzyme inhibition and antimicrobial effects, there is ongoing research into the therapeutic applications of this compound in dermatology and infectious diseases. Future studies are expected to explore its efficacy in clinical settings and potential side effects.
Q & A
Advanced Research Question
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic properties and susceptibility to nucleophilic/electrophilic attacks .
- Molecular Docking : Screen against target proteins (e.g., fungal cytochrome P450 enzymes) to predict binding affinities and guide bioactivity studies .
- MD Simulations : Evaluate solvation effects and conformational stability in biological membranes .
How do structural modifications (e.g., substituent variations) influence the biological activity of arylidene indanone derivatives?
Advanced Research Question
- Electron-Withdrawing Groups (e.g., -F, -CF₃): Enhance electrophilicity of the imine bond, increasing interactions with microbial enzymes (e.g., antifungal activity) .
- Acetyl vs. Methoxy Groups : The acetyl group in 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione may improve membrane permeability compared to methoxy derivatives .
- Substituent Position : Para-substituted analogs often show higher activity than ortho due to reduced steric hindrance .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced Research Question
- Comparative Assays : Standardize protocols (e.g., MIC values for antifungal activity using Candida albicans ATCC 10231) to eliminate variability .
- SAR Analysis : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity trends using QSAR models .
- Control Experiments : Test for degradation products or solvent interference (e.g., DMSO cytotoxicity in cell-based assays) .
What methodologies are recommended for evaluating enzyme inhibition potential (e.g., acetylcholinesterase)?
Advanced Research Question
- Ellman’s Assay : Measure IC₅₀ values via spectrophotometric detection of thiocholine formation at 412 nm .
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.
- In Silico Validation : Compare docking scores with known inhibitors (e.g., donepezil) to prioritize compounds for in vivo testing .
What challenges arise in scaling up the synthesis from laboratory to pilot-scale production?
Advanced Research Question
- Solvent Volume : Transition from batch reflux (50 mL scale) to continuous flow systems for safer handling of large volumes.
- Catalyst Recovery : Replace homogeneous catalysts (e.g., piperidine) with heterogeneous alternatives (e.g., zeolites) to simplify purification .
- Thermal Stability : Monitor exothermic reactions (e.g., condensation steps) to prevent decomposition at higher scales .
How can researchers validate the proposed mechanism of action for antimicrobial activity?
Advanced Research Question
- ROS Assays : Quantify reactive oxygen species (e.g., H₂O₂) in microbial cells using fluorescent probes (e.g., DCFH-DA) .
- Gene Expression Profiling : Use RT-qPCR to assess downregulation of fungal ergosterol biosynthesis genes (e.g., ERG11) .
- Membrane Permeability Tests : Employ propidium iodide staining to visualize cell membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
